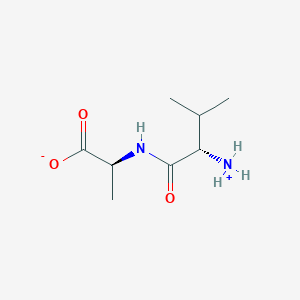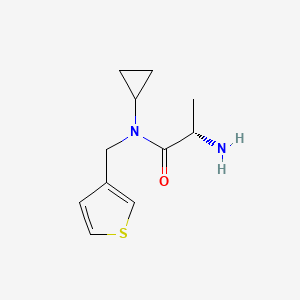![molecular formula C12H22N2O3 B7865221 6-[(Piperidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865221.png)
6-[(Piperidine-1-carbonyl)amino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Piperidine-1-carbonyl)amino]hexanoic acid typically involves the reaction of piperidine-1-carbonyl chloride with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
化学反应分析
Types of Reactions: 6-[(Piperidine-1-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-1-carboxylic acid, hexanoic acid derivatives.
Reduction: Piperidine-1-amine, hexanoic alcohol derivatives.
Substitution: Piperidine derivatives with various substituents.
科学研究应用
Chemistry: In chemistry, 6-[(Piperidine-1-carbonyl)amino]hexanoic acid is used as an intermediate in the synthesis of more complex molecules. Its amide bond and piperidine ring make it a versatile building block for pharmaceuticals and other organic compounds.
Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for experimental purposes.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents. Research is ongoing to explore its use in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.
作用机制
The mechanism by which 6-[(Piperidine-1-carbonyl)amino]hexanoic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing the compound's activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid: Similar structure with a pyrrolidine ring instead of piperidine.
6-[(Morpholine-1-carbonyl)amino]hexanoic acid: Contains a morpholine ring, differing in ring size and electronic properties.
Uniqueness: 6-[(Piperidine-1-carbonyl)amino]hexanoic acid stands out due to its piperidine ring, which provides unique chemical and biological properties compared to other similar compounds. Its ability to form stable amide bonds and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
6-(piperidine-1-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-11(16)7-3-1-4-8-13-12(17)14-9-5-2-6-10-14/h1-10H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWKXRLNQJDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]propanoate](/img/structure/B7865147.png)





![6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B7865184.png)

acetic acid](/img/structure/B7865190.png)

![(2S)-2-({[4-(4-CHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)PROPANOIC ACID](/img/structure/B7865238.png)
![4-[(2,3-Dihydro-1H-indol-1-ylcarbonyl)amino]benzoic acid](/img/structure/B7865240.png)
![4-[(Thiomorpholine-4-carbonyl)amino]benzoic acid](/img/structure/B7865245.png)
